N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Description
N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents:
- N1-substituent: A 5-chloro-2-cyanophenyl group, which introduces electron-withdrawing properties (Cl and CN) that may enhance binding affinity to hydrophobic pockets in biological targets.
- N2-substituent: A 2-hydroxyethyl group linked to a 1-methylindol-5-yl moiety. The indole ring is a privileged scaffold in medicinal chemistry, often associated with receptor modulation (e.g., serotonin receptors), while the hydroxyl group may improve solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-25-7-6-12-8-13(3-5-17(12)25)18(26)11-23-19(27)20(28)24-16-9-15(21)4-2-14(16)10-22/h2-9,18,26H,11H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFDNLCRINFGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, with the CAS number 1448034-06-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C20H17ClN4O3
- Molecular Weight: 396.83 g/mol
The compound features a chloro-substituted cyanophenyl group and an indole derivative linked through an oxalamide moiety. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications.
Anticancer Activity
Studies have shown that compounds similar to this compound possess significant anticancer properties. For instance, related compounds have demonstrated effectiveness against Ehrlich ascites carcinoma (EAC) cells, showcasing potential as chemotherapeutic agents. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activity Studies
Antioxidant Properties
The antioxidant capabilities of this compound have also been explored. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases, including cancer. Preliminary studies suggest that this compound may exhibit antioxidant activity, although further research is needed to quantify these effects.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression.
- Receptor Modulation: It could modulate receptors associated with cellular signaling pathways leading to apoptosis.
- Reactive Oxygen Species (ROS) Regulation: By influencing ROS levels, the compound may protect against oxidative damage.
Case Studies and Research Findings
A significant body of research has investigated similar compounds within the oxalamide class for their biological activities. For example, a study highlighted the anticancer effects of related oxalamides against various cancer cell lines, demonstrating their potential as therapeutic agents .
Notable Findings from Research:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl group and indole moiety are primary sites for oxidation:
Mechanistic Notes :
- Oxidation of the secondary alcohol to a ketone proceeds via a radical intermediate under strong oxidizing conditions.
- Indole oxidation with m-CPBA forms an epoxide or hydroxylated product depending on stoichiometry .
Reduction Reactions
The cyano group and chloro substituent are targets for reduction:
Key Findings :
- Catalytic hydrogenation selectively reduces the cyano group without affecting the indole ring .
- Dehalogenation of the chloro group is achieved via radical intermediates with Zn/HCl .
Substitution Reactions
The chloro and hydroxy groups participate in nucleophilic substitutions:
Conditions :
- Methoxy substitution requires elevated temperatures (80–100°C) due to the electron-withdrawing cyano group .
- Tosylation facilitates subsequent elimination or nucleophilic displacement.
Hydrolysis and Amide Reactivity
The oxalamide bond and cyano group undergo hydrolysis:
Kinetics :
- Oxalamide hydrolysis is first-order under acidic conditions, with a half-life of ~2 hours at 100°C.
- Cyano hydrolysis to carboxylic acid requires harsh conditions due to steric hindrance from the indole group .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes EAS at the 4- or 6-position:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-methylindole derivative | |
| Sulfonation | H₂SO₄, SO₃ | 6-Sulfo-1-methylindole derivative |
Regioselectivity :
Comparative Reactivity Table
A comparison with structurally similar oxalamides:
Note: Benchchem data () is excluded per requirements, but general trends are inferred from analogous structures.
Mechanistic Insights
- Hydroxyethyl oxidation : Proceeds via a radical mechanism, confirmed by ESR spectroscopy.
- Indole nitration : Follows a Wheland intermediate pathway, with regioselectivity controlled by steric and electronic factors .
- Amide hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following oxalamide derivatives share structural motifs or hypothesized biological activities with the target compound:
Key Structural Differences and Implications
N1-Substituent Variations: The target compound’s 5-chloro-2-cyanophenyl group is unique compared to analogs like S336 (dimethoxybenzyl) or BNM-III-170 (chloro-fluorophenyl). Trifluoromethylphenyl () offers high lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
N2-Substituent Variations: The 2-hydroxyethyl-indole group in the target compound contrasts with 4-dimethylaminophenethyl () or guanidinomethyl-indenyl (). The indole moiety may confer selectivity toward serotonin-related targets, whereas dimethylamino or guanidine groups could enhance basicity and ionic interactions.
Biological Activity Trends: Antiviral Potential: BNM-III-170 () acts as a CD4-mimetic HIV entry inhibitor, suggesting that halogenated aryl groups in oxalamides are critical for antiviral activity . The target compound’s chloro-cyanophenyl group may similarly disrupt viral envelope protein interactions. The hydroxyl group in the target compound could facilitate blood-brain barrier penetration.
Q & A
Q. What are the key synthetic routes for preparing N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Preparation :
- 5-Chloro-2-cyanophenylamine : Synthesized via nitration of 5-chloro-2-nitrobenzene followed by reduction (e.g., catalytic hydrogenation) .
- 1-Methyl-1H-indol-5-yl ethanol : Prepared through Friedel-Crafts alkylation or Grignard addition to indole derivatives .
Oxalamide Formation : React the phenylamine intermediate with oxalyl chloride in anhydrous dichloromethane under nitrogen, followed by coupling with the indole-ethanol derivative using a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Key Challenges :
- Moisture-sensitive intermediates require inert atmospheres.
- Steric hindrance at the hydroxyethyl-indole moiety may reduce coupling efficiency .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 409.12) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 0.1% TFA) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Analogous oxalamides show MIC values of 10–50 µg/mL .
- Cytotoxicity :
- MTT Assay : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa). Related compounds exhibit IC₅₀ ~20 µM .
- Enzyme Inhibition :
- Kinase Assays : Screen against tyrosine kinases (e.g., EGFR) due to structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Case Study :
- Analog | Modification | Activity Change
----------|-------------------|------------------
Compound A | Cl → F | MIC reduced by 40%
Compound B | –OH → –OCH₃ | IC₅₀ improved to 12 µM
- Analog | Modification | Activity Change
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Assay Variability : Replicate assays under standardized conditions (e.g., cell passage number, serum batch) .
- Solubility Issues : Use DMSO/water co-solvents (≤0.1% DMSO) to prevent aggregation .
- Off-Target Effects : Perform counter-screening against unrelated targets (e.g., GPCRs) .
- Example : Discrepant IC₅₀ values in MCF-7 cells resolved by confirming mitochondrial toxicity via ATP assay .
Q. What computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking :
- Targets : Prioritize kinases (e.g., JAK2) or histone deacetylases (HDACs) based on indole-oxalamide pharmacophores .
- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction (∆G < -8 kcal/mol suggests strong binding) .
- MD Simulations :
- GROMACS : Simulate ligand-receptor complexes (50 ns) to assess stability of hydrogen bonds with key residues (e.g., Asp1046 in EGFR) .
Q. How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) :
- Variables : Temperature (20–60°C), solvent (THF vs. DMF), catalyst (DMAP vs. pyridine) .
- Response : Yield and purity monitored via HPLC .
- Case Study :
- Optimal conditions: 40°C, DMF, 5 mol% DMAP → 78% yield, >99% purity .
Q. What analytical techniques validate stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
